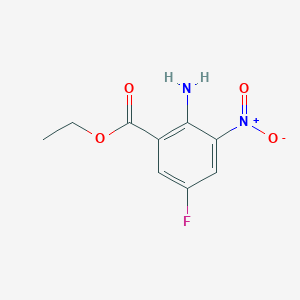
Ethyl 2-amino-5-fluoro-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-5-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C9H9FN2O4 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a fluoro substituent, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-fluoro-3-nitrobenzoate typically involves a multi-step process:
Amination: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: Ethyl 2-amino-5-fluoro-3-aminobenzoate.
Substitution: Ethyl 2-amino-5-methoxy-3-nitrobenzoate.
Oxidation: Ethyl 2-nitroso-5-fluoro-3-nitrobenzoate.
Scientific Research Applications
Ethyl 2-amino-5-fluoro-3-nitrobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-fluoro-3-nitrobenzoate involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its functional groups.
Pathways Involved: It may modulate biochemical pathways related to inflammation and microbial growth through its nitro and amino groups.
Comparison with Similar Compounds
Ethyl 2-amino-5-fluoro-3-nitrobenzoate can be compared with other similar compounds:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-amino-5-chloro-3-nitrobenzoate: Similar structure but with a chloro substituent instead of a fluoro substituent.
Ethyl 2-amino-5-nitrobenzoate: Lacks the fluoro substituent, making it less reactive in certain chemical reactions.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a promising candidate for further investigation in biological and medicinal chemistry.
Properties
Molecular Formula |
C9H9FN2O4 |
|---|---|
Molecular Weight |
228.18 g/mol |
IUPAC Name |
ethyl 2-amino-5-fluoro-3-nitrobenzoate |
InChI |
InChI=1S/C9H9FN2O4/c1-2-16-9(13)6-3-5(10)4-7(8(6)11)12(14)15/h3-4H,2,11H2,1H3 |
InChI Key |
LJGKLIIAYZKJNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















